molecular formula C12H10N4OS B11193497 N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B11193497
M. Wt: 258.30 g/mol
InChI Key: KCLWEGHFTVWDTL-UHFFFAOYSA-N
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Description

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a chloro substituent.

Uniqueness

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and cyanomethyl group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C12H10N4OS/c1-8-2-4-9(5-3-8)11(17)14-12-16-15-10(18-12)6-7-13/h2-5H,6H2,1H3,(H,14,16,17)

InChI Key

KCLWEGHFTVWDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC#N

Origin of Product

United States

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